tert-Butyl (2S,4R)-4-(2,3-dichloro-6-methoxyphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Common steps in the synthesis may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the dichloro-methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Protection and deprotection steps: Protecting groups like tert-butyl are used to protect reactive functional groups during the synthesis and are removed in the final steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.
Purification techniques: Using methods like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The dichloro group can be reduced to a dihydroxy group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound may be used to study the effects of pyrrolidine derivatives on biological systems. It can be used in assays to test its activity against various enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Pyrrolidine derivatives are known for their pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate would depend on its specific biological target. Generally, pyrrolidine derivatives exert their effects by interacting with specific enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The uniqueness of tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl protecting group. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H23Cl2NO4 |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxyphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23Cl2NO4/c1-17(2,3)24-16(22)20-8-10(7-11(20)9-21)14-13(23-4)6-5-12(18)15(14)19/h5-6,10-11,21H,7-9H2,1-4H3/t10-,11-/m0/s1 |
InChI Key |
DLZPQIYCGAVHKR-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)C2=C(C=CC(=C2Cl)Cl)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)C2=C(C=CC(=C2Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.